molecular formula C9H13F3N2O3 B2407810 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251611-10-5

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2407810
CAS No.: 1251611-10-5
M. Wt: 254.209
InChI Key: OXHCLVHXMFERPR-UHFFFAOYSA-N
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Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C9H13F3N2O3 and its molecular weight is 254.209. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Parallel Synthesis in Organic Chemistry

  • Development of Parallel Synthesis Methods : A study by Bogolubsky et al. (2016) discusses the use of 2,2,2‐trifluoroethyl oxalates in the one-pot parallel synthesis of hindered aliphatic oxamides. This method was validated on a set of oxamides, derived mainly from hindered primary and secondary aliphatic amines, demonstrating high overall success rates in moderate yields.

Medicinal Chemistry and Pharmacology

  • Polyamine Analogue in Antitumor Agents : Ha et al. (1997) explored a polyamine analogue, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), representing a new class of antitumor agents. The study, published in the Proceedings of the National Academy of Sciences of the United States of America, suggests that CPENSpm induces programmed cell death in sensitive cells, potentially providing a basis for differential sensitivity to this class of antineoplastic agents.

Synthesis Techniques

  • Innovative Synthetic Approaches : Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, discussed in RSC Advances, provides a new formula for both anthranilic acid derivatives and oxalamides.

Crystal Structure Analysis

  • Crystal Structure Studies : The work by Štefanić et al. (2004) in Acta Crystallographica details the twinned crystal structure of rac-(R,R)-N,N'-oxalyldivalinol, where the hydrogen-bonding pattern forms a one-dimensional chain through N-H...O hydrogen bonds.

Antibacterial Agents

  • Quinolone Antibacterials : Domagala et al. (1988) synthesized a series of compounds related to N1-substituted quinolone antibacterials, as detailed in Journal of Medicinal Chemistry. The study established correlations between DNA gyrase inhibition and antibacterial potency.

Materials Science

  • Ionic Liquids and Modeling : Freitas et al. (2020) explored hydrophilic bistriflimide-based ionic liquids for applications in sustainable and green chemistry. The study, found in Journal of Molecular Liquids, provides an in-depth analysis at a molecular level of increased hydrophilicity in these ionic liquids.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3/c10-9(11,12)4-14-7(17)6(16)13-3-8(5-15)1-2-8/h15H,1-5H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHCLVHXMFERPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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